8-Bromo-6-chloroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 6-chloroquinoline-2-carbaldehyde using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 8-Bromo-6-chloroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-chloroquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-chloroquinoline: Similar in structure but lacks the aldehyde group.
6-Chloroquinoline-2-carbaldehyde: Similar but lacks the bromine atom.
8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine and chlorine.
Uniqueness
8-Bromo-6-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
8-Bromo-6-chloroquinoline-2-carbaldehyde (C10H5BrClNO) is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H5BrClNO
- Molecular Weight : 270.5 g/mol
- CAS Number : 904369-24-0
- Purity : ≥95%
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit DNA synthesis by affecting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may modulate other biochemical pathways, contributing to its therapeutic effects against certain diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 0.0195 mg/mL | |
Staphylococcus aureus | 4–16 µg/mL | |
Klebsiella pneumoniae | 25 mm inhibition zone | |
Candida albicans | 16.69 to 78.23 µM |
These results suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines:
These findings indicate that the compound may be more potent than traditional chemotherapy agents like cisplatin, suggesting a promising avenue for cancer treatment.
Case Studies and Research Findings
- Density Functional Theory (DFT) Analysis : A study utilized DFT to optimize the structure of this compound and assess its binding affinity to target proteins related to neurodegenerative diseases like Parkinson's and schizophrenia .
- Synthesis and Biological Evaluation : Research has demonstrated the synthesis of various derivatives of quinoline compounds, including this compound, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Comparative Studies : The compound was compared with similar quinoline derivatives, revealing unique pharmacological properties due to its halogen substitutions, which influence both reactivity and biological activity.
Properties
Molecular Formula |
C10H5BrClNO |
---|---|
Molecular Weight |
270.51 g/mol |
IUPAC Name |
8-bromo-6-chloroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H |
InChI Key |
LYDOJZFKZQPHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.